molecular formula C7H5ClINO2 B14771065 4-Amino-5-chloro-2-iodobenzoic acid

4-Amino-5-chloro-2-iodobenzoic acid

Katalognummer: B14771065
Molekulargewicht: 297.48 g/mol
InChI-Schlüssel: RSQZVCHXJGUMJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-5-chloro-2-iodobenzoic acid is an organic compound with the molecular formula C7H5ClINO2 It is a derivative of benzoic acid, featuring an amino group, a chlorine atom, and an iodine atom attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloro-2-iodobenzoic acid typically involves multiple steps. One common method starts with the iodination of methyl anthranilate, followed by a Sandmeyer reaction to introduce the chlorine atom. The final product is obtained through hydrolysis and purification steps .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a significant role in enhancing the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-5-chloro-2-iodobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds .

Wissenschaftliche Forschungsanwendungen

4-Amino-5-chloro-2-iodobenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Amino-5-chloro-2-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The amino, chlorine, and iodine groups can interact with various enzymes and receptors, leading to changes in biochemical pathways. The exact mechanism depends on the specific application and the target molecules involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-Amino-5-chloro-2-iodobenzoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the amino group in addition to the chlorine and iodine atoms.

Eigenschaften

Molekularformel

C7H5ClINO2

Molekulargewicht

297.48 g/mol

IUPAC-Name

4-amino-5-chloro-2-iodobenzoic acid

InChI

InChI=1S/C7H5ClINO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,10H2,(H,11,12)

InChI-Schlüssel

RSQZVCHXJGUMJT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1Cl)N)I)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.